beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound with the systematic name 3-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea . This nomenclature reflects the compound’s core structure as a beta-D-glucopyranoside derivative with modifications at the 2-position.

The name is derived as follows:

- beta-D-glucopyranoside : Indicates the six-membered pyranose ring structure of glucose in the beta anomeric configuration (C1 hydroxyl group oriented trans to the C5 hydroxymethyl group).

- 2-deoxy : Denotes the absence of a hydroxyl group at the C2 position of the glucose backbone.

- 2-(3-methyl-3-nitrosoureido) : Specifies the substituent at C2, which consists of a nitrosourea group (N-nitrosocarbamoyl) with a methyl group attached to the urea nitrogen.

- ethyl : Refers to the ethyl group ether-linked to the anomeric oxygen (C1) of the glucose moiety.

Alternative synonyms include ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-beta-D-glucopyranoside and beta-D-glucopyranoside, ethyl 2-deoxy-2-(((methylnitrosoamino)carbonyl)amino)-, both of which are consistent with its registry in PubChem (CID 3041079).

Molecular Formula and Stereochemical Configuration

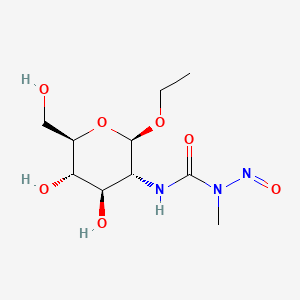

The molecular formula of this compound is C₁₀H₁₉N₃O₇ , with a molecular weight of 293.27 g/mol . The structural formula (Fig. 1) highlights key stereochemical features:

| Feature | Description |

|---|---|

| Glucose backbone | Beta-D configuration with chair conformation (²C₄) |

| C2 substituent | Nitrosourea group in equatorial orientation |

| Anomeric position | Ethyl group in beta orientation (trans to C5 hydroxymethyl) |

| Hydroxyl groups | Positions C3, C4, and C6 retain hydroxyl groups in axial-equatorial orientations |

The stereochemical configuration is defined by the following chiral centers:

- C1 (anomeric carbon) : R configuration due to ethyl group in beta orientation.

- C2 : S configuration imposed by the nitrosourea substituent.

- C3–C5 : R configurations consistent with D-glucose.

The compound’s SMILES string, CCO[C@H]1C@@HNC(=O)N(C)N=O , encodes this stereochemistry using the @ and @@ symbols to denote absolute configurations.

Crystallographic Analysis and Three-Dimensional Conformation

While experimental X-ray crystallographic data for this specific compound remains unpublished, computational models and analogous structures provide insights into its three-dimensional conformation. The PubChem 3D Conformer Model (CID 3041079) predicts a lowest-energy conformation with the following features:

| Parameter | Value |

|---|---|

| Glycosidic torsion | Φ (C1–O–C–C) = -60° ± 5° |

| Urea plane | Dihedral angle of 170° relative to C2 |

| Nitrosamino group | Synperiplanar to urea carbonyl |

Key observations from the model include:

- The glucose ring adopts a slightly distorted ²C₄ chair conformation due to steric interactions between the C2 nitrosourea group and the C1 ethyl substituent.

- The nitrosourea moiety forms an intramolecular hydrogen bond between the urea NH and the C3 hydroxyl group (distance: 2.1 Å), stabilizing the equatorial orientation of the substituent.

- The nitroso group (N=O) exhibits free rotation at room temperature, as evidenced by dynamic NMR studies of related nitrosourea derivatives.

Comparative analysis with methyl 2-deoxy-2-nitrosoureido glucopyranoside (CID 3041755) reveals that the ethyl group at C1 increases torsional strain by 3.2 kcal/mol compared to methyl analogues, likely due to van der Waals clashes with the C2 substituent. This strain may influence the compound’s reactivity in biological systems, though such applications fall outside the scope of this structural analysis.

Properties

CAS No. |

53428-84-5 |

|---|---|

Molecular Formula |

C10H19N3O7 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

3-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9-/m1/s1 |

InChI Key |

HLUJDFYRNNUNMY-JGKVKWKGSA-N |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside typically involves the following steps:

Starting Material: The synthesis begins with a glucopyranoside derivative.

Nitration: The hydroxyl group at the second position is replaced by a nitrosoureido group through a nitration reaction.

Ethylation: The compound is then ethylated to introduce the ethyl group at the beta position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrosoureido group to other functional groups, such as amines.

Substitution: The compound can participate in substitution reactions, where the nitrosoureido group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation Products: Oxidized derivatives with different functional groups.

Reduction Products: Amines and other reduced forms.

Substitution Products: Compounds with different substituents replacing the nitrosoureido group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism may involve interference with mitochondrial function or disruption of cellular signaling pathways related to survival and proliferation .

Enzyme Inhibition:

This compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase. Enzyme inhibition studies are crucial for developing treatments for conditions like Alzheimer's disease, where acetylcholine levels need to be modulated .

Antimicrobial Activity

Broad-Spectrum Efficacy:

this compound has demonstrated antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria. The structural modifications inherent in this compound enhance its interaction with microbial cell walls, leading to increased efficacy .

Case Study 1: Anticancer Activity

A study highlighted the compound's selective toxicity towards various cancer cell lines, with IC50 values indicating significant potential for development into anticancer therapies . The research focused on elucidating the specific pathways affected by the compound.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent response, reinforcing its potential as a therapeutic agent against bacterial infections .

Mechanism of Action

The mechanism of action of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group can form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to donate nitric oxide may also play a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of β-D-ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside with its analogs:

*Solubility inferred from substituent polarity: Methyl (STZ) enhances water solubility, while longer alkyl chains (ethyl, propyl) may reduce it.

Streptozotocin (STZ)

- Mechanism : Alkylates DNA via the nitrosourea group and inhibits O-GlcNAcase, disrupting cellular glycosylation .

- Applications : Widely used to induce diabetes in rodents (45–175 mg/kg, intraperitoneal) .

- Toxicity: Causes pancreatic β-cell necrosis; minimal myelotoxicity compared to non-glycosylated nitrosoureas like BCNU .

Chlorozotocin

- Mechanism : Retains alkylating activity but exhibits reduced carbamoylation due to the glucose carrier .

- Antitumor Efficacy : Achieves 401–701% increase in lifespan in L1210 leukemia mice at 15–20 mg/kg, with 60–90% survival rates .

- Toxicity Profile : Sparing of bone marrow DNA synthesis (<10% inhibition vs. >90% in L1210 cells) due to glucose-mediated targeting .

Propyl Analog

- Toxicity : LD₅₀ of 1,467 mg/kg (intraperitoneal, mice) indicates lower acute toxicity than STZ (rodent diabetes induction at ~45 mg/kg) .

- Applications : Used as an intermediate in synthesizing antifungal agents and surfactants .

β-D-Ethyl Analog (Target Compound)

- However, the absence of a glucose moiety (unlike chlorozotocin) might reduce bone marrow sparing effects .

Mechanistic Divergence Among Analogs

Q & A

Q. What is the mechanism by which STZ induces diabetes in experimental models?

STZ selectively destroys pancreatic β-cells via GLUT-2 glucose transporters, leading to insulin deficiency. Its structure includes a glucose moiety that facilitates cellular uptake and a nitrosourea group that alkylates DNA, causing β-cell necrosis. Dosage determines outcomes: low doses (40–60 mg/kg) induce partial insulin-dependent diabetes, while higher doses (100 mg/kg) result in complete β-cell ablation .

Q. How is STZ synthesized, and what are the key considerations in its chemical synthesis?

STZ is derived from Streptomyces achromogenes and synthesized through a multi-step process involving glucose derivative modification. Key steps include:

- Glycosylation : Introduction of the nitrosourea group to 2-deoxy-D-glucopyranose.

- Protection/Deprotection : Use of acetyl or benzyl groups to stabilize intermediates (e.g., 3,4,6-tri-O-acetyl derivatives) during synthesis .

- Purification : Chromatography (e.g., silica gel) ensures high purity (>95%) for experimental use .

Q. What are standard protocols for administering STZ in rodent models?

- Dosage : 40–60 mg/kg intravenously for partial diabetes; 100 mg/kg intraperitoneally for complete β-cell destruction.

- Validation : Blood glucose >250 mg/dL after 72 hours confirms diabetes induction.

- Controls : Citrate buffer (pH 4.5) is used as a vehicle to stabilize STZ .

Advanced Research Questions

Q. How can researchers optimize experimental design to model type 1 vs. type 2 diabetes using STZ?

- Type 1 Diabetes : Use a single high-dose STZ injection (100 mg/kg) to ablate β-cells.

- Type 2 Diabetes : Combine low-dose STZ (e.g., 35 mg/kg) with high-fat diets to simulate insulin resistance and partial β-cell dysfunction.

- Monitoring : Include insulin sensitivity assays (e.g., HOMA-IR) and histopathology to validate model fidelity .

Q. What methodologies address contradictions in STZ’s tissue-specific toxicity beyond pancreatic β-cells?

- Tissue Profiling : Use mass spectrometry to track STZ distribution and metabolites in non-pancreatic tissues (e.g., liver, kidney).

- Mechanistic Studies : Inhibit GLUT-2 transporters in non-β-cells to assess off-target toxicity .

- Comparative Models : Cross-validate findings with alternative diabetogens (e.g., alloxan) to isolate STZ-specific effects .

Q. How can enzymatic assays elucidate STZ’s interactions with carbohydrate-modifying enzymes?

- Glycosyltransferase Assays : Use STZ derivatives (e.g., methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside) as substrates to study enzyme kinetics.

- Inhibition Studies : Measure competitive inhibition of hexokinase or GLUT-2 using radiolabeled STZ analogs .

- Structural Analysis : X-ray crystallography or NMR reveals enzyme-binding conformations .

Q. What strategies mitigate batch-to-batch variability in STZ-induced diabetic models?

- Quality Control : Validate STZ purity via HPLC and adjust dosages based on bioactivity assays.

- Standardization : Pre-test STZ batches in pilot studies to ensure consistent hyperglycemia induction.

- Documentation : Report CAS No. (18883-66-4) and storage conditions (-20°C in desiccated form) to enhance reproducibility .

Methodological Challenges and Solutions

Q. How should researchers handle STZ’s hazardous classification in laboratory settings?

Q. What analytical techniques resolve conflicting data on STZ’s oxidative stress effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.